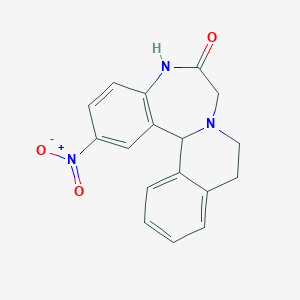
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one, also known as WIN 34B, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are known to have anxiolytic, sedative, and hypnotic effects.
Wirkmechanismus
The exact mechanism of action of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of neurons in the brain. By binding to the GABA receptor, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative effects.
Biochemische Und Physiologische Effekte
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce anxiety-related behaviors in animal models of anxiety. It has also been shown to have sedative effects and can induce sleep in animal models. Additionally, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been shown to have muscle relaxant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one in lab experiments is its well-established anxiolytic and sedative effects. This makes it a useful compound for studying the mechanisms of anxiety and sleep. However, one limitation of using this compound is its potential for side effects, such as muscle relaxation and sedation, which may confound the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one. One area of research is the development of more selective compounds that target specific subtypes of the GABA receptor. This could lead to compounds with fewer side effects and a more specific mechanism of action. Another area of research is the use of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one in combination with other compounds for the treatment of anxiety and sleep disorders. Finally, there is a need for further research on the long-term effects of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one on the brain and body.
Synthesemethoden
The synthesis of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with 1,2-diaminocyclohexane to form the intermediate compound 1,2-diamino-6-nitro-7,8-dihydro-5H-isoquinoline. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one.
Wissenschaftliche Forschungsanwendungen
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an anxiolytic and sedative agent. Studies have shown that this compound has anxiolytic effects in animal models of anxiety and can reduce anxiety-related behaviors.
Eigenschaften
CAS-Nummer |
17617-18-4 |
|---|---|
Produktname |
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one |
Molekularformel |
C17H15N3O3 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H15N3O3/c21-16-10-19-8-7-11-3-1-2-4-13(11)17(19)14-9-12(20(22)23)5-6-15(14)18-16/h1-6,9,17H,7-8,10H2,(H,18,21) |
InChI-Schlüssel |
IDEHZZWNGUGGAP-UHFFFAOYSA-N |
SMILES |
C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-] |
Synonyme |
5,9,10,14b-Tetrahydro-2-nitroisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



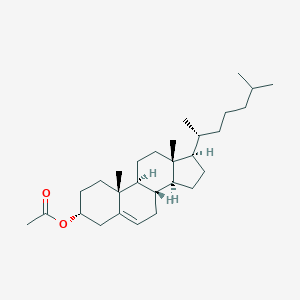
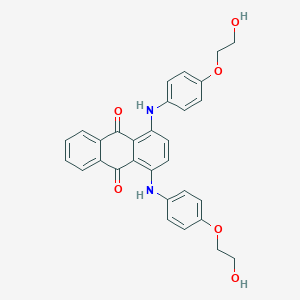
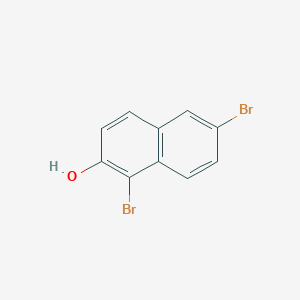

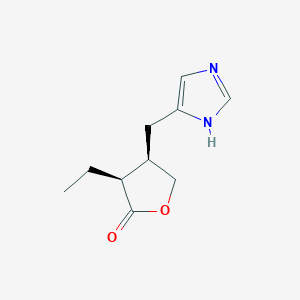
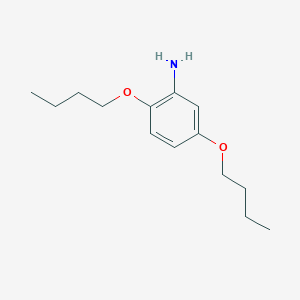
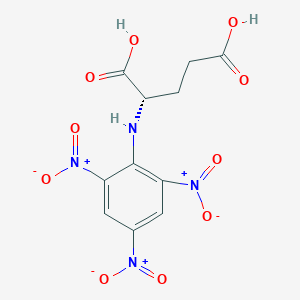
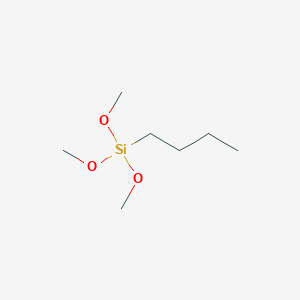

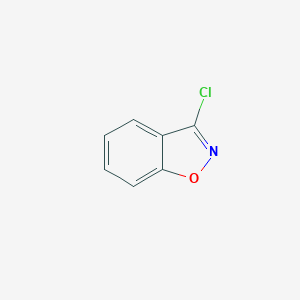
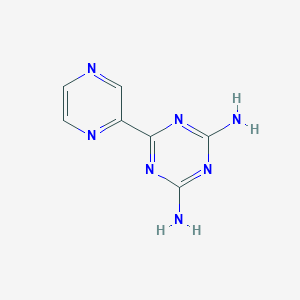
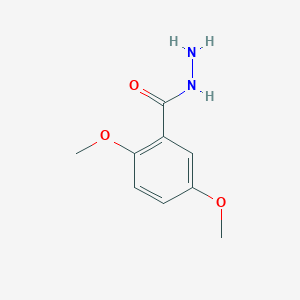
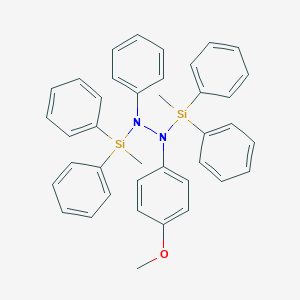
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)